1-(3-chlorophenyl)-N-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(3-chlorophenyl)-N-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a 3-chlorophenyl group and a 2-ethoxybenzyl group, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-N-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often derived from 3-chlorophenyl azide, and the alkyne component is typically a propargyl derivative.
Substitution Reactions: The 2-ethoxybenzyl group can be introduced through a nucleophilic substitution reaction, where the triazole intermediate reacts with 2-ethoxybenzyl chloride under basic conditions.
Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the substituted triazole with an appropriate amine or amide reagent under suitable conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: 1-(3-chlorophenyl)-N-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions might involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or de-ethoxylated compounds.
Scientific Research Applications
1-(3-chlorophenyl)-N-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of antifungal, antibacterial, and anticancer drugs.
Biological Studies: The compound is used to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to metal ions in enzyme active sites, potentially inhibiting their activity. The compound’s aromatic groups may also interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(3-chlorophenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-bromophenyl)-N-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a bromine atom instead of a chlorine atom.
1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with an ethoxyphenyl group instead of an ethoxybenzyl group.
Uniqueness: 1-(3-chlorophenyl)-N-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of substituents, which can influence its biological activity and chemical reactivity. The presence of both the 3-chlorophenyl and 2-ethoxybenzyl groups may enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-[(2-ethoxyphenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-2-25-17-9-4-3-6-13(17)11-20-18(24)16-12-23(22-21-16)15-8-5-7-14(19)10-15/h3-10,12H,2,11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQWLMJCRKSWIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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